molecular formula C14H18ClNO2 B2565254 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclobutanecarboxamide CAS No. 2034299-98-2

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclobutanecarboxamide

Cat. No. B2565254
M. Wt: 267.75
InChI Key: XTZUZWZEVFNFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclobutanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of cyclobutane carboxamide compounds and has been synthesized using various methods.

Scientific Research Applications

Inhibitor of Fat Mass and Obesity Associated Protein

N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB, 1a) is identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The crystal structure of human FTO with this inhibitor reveals a novel binding site, providing new opportunities for developing selective and potent inhibitors of FTO. This is significant for potential therapeutic targets in treating obesity or obesity-associated diseases (Wu He et al., 2015).

Synthesis and Characterization of Derivatives

A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 3-chlorophenyl, have been synthesized. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The study includes a crystal structure analysis of one such compound, indicating its molecular conformation and stability (Cemal Koray Özer et al., 2009).

Herbicide Development

An N-(3-chloro-4-isopropylphenyl)carboxamide derivative, although slightly different from the requested compound, has been explored for use as a selective herbicide. This derivative is synthesized by reacting 3-chloro-4-isopropylaniline with a specific carboxylic acid halide or anhydride derivative (Gregory S. Hoppenstand & D. K. Hsiao, 1988).

Research Chemical Identification

In a study related to research chemicals, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide was identified and differentiated from its isomers. This showcases the complexities involved in correctly identifying research chemicals and the importance of accurate characterization for pharmacological exploration (Gavin McLaughlin et al., 2016).

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-6-2-5-11(9-12)13(17)7-8-16-14(18)10-3-1-4-10/h2,5-6,9-10,13,17H,1,3-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUZWZEVFNFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide

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